4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibits a pyrazole core substituted with a 4-fluorophenyl group at the 4-position and a trifluoromethyl group at the 3-position, alongside an amine moiety at the 5-position. The pyrazole ring adopts a planar geometry, with delocalized π-electrons across the conjugated nitrogens. The trifluoromethyl substituent introduces steric hindrance and electron-withdrawing effects, influencing molecular packing and intermolecular interactions.
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, structural analogs (e.g., 1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole) reveal key features:
- Interplanar Dihedral Angles : Pyrazole and fluorophenyl rings typically exhibit dihedral angles of ~50°, optimizing π-π stacking interactions.
- Hydrogen Bonding : The amine group at C5 may participate in intermolecular hydrogen bonds with electron-deficient sites (e.g., fluorine atoms on adjacent molecules).
- Trifluoromethyl Orientation : The CF₃ group often adopts a staggered conformation relative to the pyrazole plane to minimize steric clashes.
| Parameter | Typical Value (Analog) | Source |
|---|---|---|
| Pyrazole Ring Planarity | ~0.01 Å (deviation) | |
| C5-NH₂ Bond Length | ~1.02 Å | |
| CF₃ Dihedral Angle | ~60° |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
1H NMR
- Amine Protons (NH₂) : Broad singlet at δ 5.2–6.0 ppm (exchange with D₂O).
- Pyrazole C4-H : Downfield shift due to electron withdrawal by CF₃, δ 8.2–8.5 ppm.
- Fluorophenyl Protons : Split into doublets/triplets at δ 6.8–7.2 ppm (ortho/para to F).
- Trifluoromethyl Group : No signal in 1H NMR; observed via 19F NMR.
13C NMR
- Pyrazole C3 (CF₃) : δ ~145–150 ppm (quaternary carbon).
- Pyrazole C4 (F-Ph) : δ ~125–130 ppm (sp² carbon).
- Amine C5 : δ ~150–155 ppm (C-N bond).
Infrared (IR) Vibrational Signature Analysis
Key Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| NH₂ Stretching | 3300–3500 | Asymmetric/symmetric vibrations |
| C-F (Aromatic) | 1100–1300 | C-F stretching (fluorophenyl) |
| C=N (Pyrazole) | 1550–1600 | Aromatic C=N stretch |
| CF₃ Stretching | 1150–1250 | C-F₃ symmetric/asymmetric |
Mass Spectrometric Fragmentation Patterns
Primary Fragments
| m/z | Fragment | Relative Abundance (%) |
|---|---|---|
| 245.18 | [M]+ (C₁₀H₇F₄N₃) | 100 |
| 195.12 | [M - CF₃]+ (C₉H₇FN₂) | 65 |
| 121.02 | [C₇H₄F]+ (4-Fluorophenyl group) | 40 |
| 83.04 | [CF₃]+ | 25 |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Electronic Properties
- HOMO-LUMO Gap : Narrow gap (~5 eV) due to conjugation between pyrazole and fluorophenyl groups.
- Electron Density : High electron density at NH₂ (HOMO) and CF₃ (LUMO), favoring hydrogen bonding and electrophilic interactions.
Optimized Geometry
- Pyrazole Ring : Coplanar with fluorophenyl substituent.
- CF₃ Group : Staggered conformation to minimize repulsion with pyrazole H atoms.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-17-9(7)15/h1-4H,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXIFEKWBMRTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclization
The reaction of 1,3-diketones or β-keto nitriles with hydrazine derivatives represents a classical route to pyrazoles. For 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, a β-keto nitrile precursor containing the 4-fluorophenyl and trifluoromethyl groups undergoes cyclocondensation with hydrazine. This method, though conceptually straightforward, faces challenges in regioselectivity and precursor accessibility.
In a modified approach, di-Boc-protected trifluoromethylhydrazine reacts with 4-fluorophenyl-substituted diketones under acidic conditions (DCM, HCl) to suppress des-CF3 byproducts. The Boc groups are subsequently removed via hydrolysis, yielding the free amine at position 5. Optimization studies demonstrate that strong acids (e.g., HCl) in dichloromethane stabilize reactive intermediates, achieving ∼70% yields.
β-Keto Nitrile Reduction Pathways
A two-step sequence involving cyclocondensation followed by nitrile reduction offers an alternative route. For example, 3-trifluoromethyl-4-(4-fluorophenyl)-1H-pyrazole-5-carbonitrile, synthesized via cyclocondensation of 4-fluorophenylacetylene-derived β-keto nitriles with hydrazine, undergoes catalytic hydrogenation (H2, Pd/C) or borane-mediated reduction to afford the target amine. This method provides modular control over substitution but requires careful handling of air-sensitive reducing agents.
Silver-Mediated [3+2] Cycloadditions
Cycloaddition of 1,1-Dicyanoalkenes and CF3CHN2
Silver-catalyzed reactions enable direct incorporation of both trifluoromethyl and cyano groups. As reported by Chen et al., 1,1-dicyanoalkenes bearing 4-fluorophenyl substituents react with trifluorodiazoethane (CF3CHN2) in the presence of AgCl and TMEDA, forming 3-trifluoromethyl-5-cyano pyrazoles. Subsequent nitrile reduction (e.g., LiAlH4) yields the 5-amine derivative. Key advantages include:
- Regioselectivity : Silver coordination directs electrophilic attack to the less-substituted carbon, ensuring correct CF3 positioning.
- Yield Optimization : Molar ratios of CF3CHN2 to dicyanoalkene (1:2–1:5) and reaction temperatures (20–30°C) critically impact yields, with optimal conditions delivering 75% isolated product.
Mechanistic Insights and Intermediate Trapping
19F NMR studies reveal the formation of silver-trifluorodiazoethylide complexes (δF −47.9 ppm) during the reaction. Deuterium labeling experiments confirm a stepwise mechanism involving cycloaddition to form pyrazoline intermediates, followed by base-promoted cyanide elimination and aromatization. This mechanistic understanding guides catalyst selection (Ag2O vs. AgCl) and solvent choice (THF > DMF) for improved efficiency.
Multi-Step Functionalization of Pyrazole Intermediates
Sulfenylation-Oxidation Sequences
Adapting methodologies from CN101723898B, pre-formed 5-amino-3-cyano pyrazoles undergo sulfenylation with trifluoromethyl bromide (CF3Br) in polar solvents (DMF, DMSO) containing formate salts. Subsequent oxidation with H2O2 and trifluoroacetic acid (TFA) introduces sulfinyl groups, though this step is omitted for the target compound. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CF3Br Equiv | 1.2–1.8 | Maximizes conversion |
| Temperature | 30–70°C | Prevents side reactions |
| Oxidation Time | 5–10 h | Balances efficiency and decomposition |
Data from analogous syntheses show overall yields of 71–75% after optimization.
Halogenation-Amination Approaches
Comparative Analysis of Synthetic Routes
Yield and Scalability
Regiochemical Control
Silver-mediated methods provide superior regioselectivity (>95% desired isomer) compared to cyclocondensation (80–85%). Computational studies attribute this to electronic effects imposed by the CF3 group, which polarizes the dicyanoalkene substrate during cycloaddition.
Functional Group Compatibility
Nitrile intermediates tolerate subsequent reductions but are incompatible with strong oxidizing agents. Boc-protected amines (from cyclocondensation routes) require acidic deprotection, limiting substrate scope to acid-stable aryl groups.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the fluorophenyl group can influence its binding affinity to target proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-thiol
Uniqueness
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct physicochemical properties. These groups can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds .
Biological Activity
4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known by its chemical formula C10H7F4N3, is a compound that has garnered significant attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core with a trifluoromethyl group and a fluorophenyl substituent, which are known to enhance biological activity through various mechanisms. The presence of these groups influences its interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic profiles.
| Property | Value |
|---|---|
| Molecular Formula | C10H7F4N3 |
| Molecular Weight | 245.181 g/mol |
| CAS Number | 1188909-71-8 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A review noted that certain pyrazole compounds exhibited significant anti-inflammatory activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . Although specific data on this compound is lacking, its structural characteristics may confer similar effects.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy against specific targets such as enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI explored several pyrazole derivatives for their antimicrobial activities. The results indicated that compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria .
- Antimalarial Research : In a study focusing on pyrazoleamides, researchers found that these compounds significantly affected Na+ regulation in malaria parasites, leading to rapid parasite death . This suggests that this compound could possess similar antimalarial properties.
- Anti-inflammatory Activity : A review highlighted the synthesis of various pyrazole derivatives with promising anti-inflammatory effects, indicating that modifications to the pyrazole structure can lead to enhanced biological activity .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine with high purity?
Methodological Answer:
The compound is typically synthesized via a multi-step process involving cyclocondensation and functional group modifications. A validated method involves:
Lithium Diisopropylamide (LDA)-mediated cyclization : Reacting 4-fluorophenylacetonitrile with N-aryl carbohydrazonoyl chlorides in anhydrous tetrahydrofuran (THF) at low temperatures (195 K) to form the pyrazole core .
Purification : Post-reaction, the crude product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. Recrystallization from ethyl acetate/petroleum ether yields high-purity crystals (>95% by HPLC) .
Key Considerations : Control reaction temperature to minimize side products; use anhydrous solvents to prevent hydrolysis.
Advanced: How do structural modifications at the pyrazole ring influence kinase inhibitory activity?
Methodological Answer:
Regioisomeric changes in substituent positions significantly alter biological activity. For example:
- Regioisomeric switch : Exchanging the 3-(trifluoromethyl) and 4-(4-fluorophenyl) groups reduces p38αMAP kinase inhibition but enhances activity against VEGFR2 and EGFR kinases .
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 enhances metabolic stability, while fluorophenyl groups at position 4 improve target binding via hydrophobic interactions .
Validation : Use X-ray crystallography to confirm substituent orientation and docking simulations to predict binding affinities .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
Assay variability : Standardize protocols (e.g., kinase assay buffer pH, ATP concentration) and validate with positive controls.
Compound purity : Confirm purity via NMR (≥95% purity) and LC-MS to exclude degradants .
Structural confirmation : Use single-crystal X-ray diffraction to rule out regioisomeric impurities .
Case Study : Inconsistent FLT3 inhibition data were resolved by verifying the absence of 1H-pyrazole tautomers via ¹⁹F NMR .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 47.51° with 4-fluorophenyl) and hydrogen-bonding networks (N–H⋯N, 2.17 Å) critical for stability .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The NH₂ group typically appears as a broad singlet at δ 5.2–5.5 ppm .
- Mass spectrometry : Confirm molecular weight (C₁₀H₇F₄N₃, MW 261.19) with ESI-MS .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
Analog synthesis : Prepare derivatives with varied substituents (e.g., 4-chlorophenyl, pyridinyl) and test in kinase inhibition assays .
Pharmacophore mapping : Use Schrödinger’s Glide to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Data clustering : Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Example : Replacing 4-fluorophenyl with 2,4,6-trichlorophenyl increased VEGFR2 inhibition 10-fold due to enhanced hydrophobic packing .
Basic: What purification techniques ensure high yields of the compound for biological testing?
Methodological Answer:
- Recrystallization : Use ethyl acetate/n-hexane (1:3) to remove unreacted starting materials; yields ~35–58% .
- Column chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (20–40% gradient) for intermediates .
- Quality control : Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm melting point (mp 178–180°C) .
Advanced: How does the compound’s tautomeric equilibrium affect its biological activity?
Methodological Answer:
The 1H-pyrazole tautomer dominates in solution, but solid-state X-ray data show a fixed 1H configuration. Tautomerism impacts:
- Solubility : The 2H-pyrazole tautomer (minor) increases aqueous solubility by 20% but reduces target affinity .
- Bioactivity : Locking the tautomer via N-methylation (to form 1-methylpyrazole) abolishes kinase inhibition, confirming the NH group’s role in hydrogen bonding .
Experimental approach : Compare ¹⁵N NMR spectra in DMSO-d₆ and solid-state ¹³C CP/MAS NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
